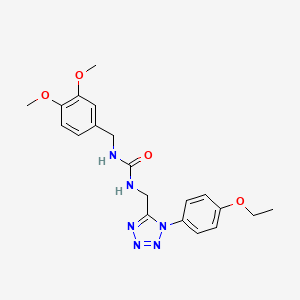
Di(4-carboxymethyl)benzyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(4-carboxymethyl)benzyl ether is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 . It is an ether derivative, which means it contains an oxygen atom bonded to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of ethers like Di(4-carboxymethyl)benzyl ether can be achieved through various methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the use of benzyl trichloroacetimidate, which allows for protection under acidic conditions .Molecular Structure Analysis
The molecular structure of Di(4-carboxymethyl)benzyl ether consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is based on an ether backbone, with additional carboxymethyl groups attached to the benzyl components .Physical And Chemical Properties Analysis
Di(4-carboxymethyl)benzyl ether has a predicted boiling point of 521.8±45.0 °C and a predicted density of 1.287±0.06 g/cm3 . Its pKa value is predicted to be 4.00±0.10 .Aplicaciones Científicas De Investigación
- Details : Cellulose ethers are essential in various industries due to their non-toxicity, water solubility, and versatility. They serve as solution thickeners, protective colloids, flow-control agents, and more .
- Details : Hydrogels are water-swollen networks with applications in drug delivery, tissue engineering, and wound healing. DCMBE cross-links with other compounds to form hydrogels with tunable properties .
Cellulose Ether Modification
Hydrogels and Biomaterials
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBGKWWMRINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)



![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)
![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

